N-benzyl-N'-(3-methoxybenzyl)ethanediamide
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Description
"N-benzyl-N'-(3-methoxybenzyl)ethanediamide" is a compound that likely shares structural and functional characteristics with benzylideneaniline derivatives and similar organic compounds. These types of molecules have been extensively studied for their chemical reactions, synthesis methods, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves catalytic reactions and the use of protective groups to control the chemical functionalities. For instance, benzylation reactions have been used to introduce benzyl ether functionalities into molecules (Carlsen, 1998). Protective groups such as 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) have been selectively removed or introduced to facilitate the synthesis of complex molecules (Horita et al., 1986).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic techniques, plays a crucial role in the characterization of organic compounds. These methods have been used to determine the configuration, conformation, and overall structure of molecules similar to the compound (Alotaibi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds like "this compound" can be influenced by the presence of methoxy and benzyl groups. These functionalities can participate in nucleophilic and electrophilic reactions, respectively. For example, oxidative debenzylation has been explored to remove benzyl protecting groups, showcasing the chemical versatility of such compounds (Yoo et al., 1990).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, provide insight into the stability and applicability of organic compounds. The crystal structures of benzimidazole derivatives, for instance, reveal intermolecular hydrogen bonding and other non-covalent interactions that influence the compound's physical state (Ya-r, 2013).
Chemical Properties Analysis
The chemical properties of "this compound" and related molecules can be elucidated through spectroscopic analyses and reactivity studies. These investigations help in understanding the electronic structure, functional group behavior, and potential chemical transformations the molecule can undergo (Karrouchi et al., 2021).
Scientific Research Applications
1. Toxicology and Forensic Analysis
- N-Benzyl-substituted phenethylamines (NBOMes), which are structurally similar to N-benzyl-N'-(3-methoxybenzyl)ethanediamide, have emerged as hallucinogenic designer drugs with potent serotonin-receptor activation. A study documented a fatal intoxication case involving 25B-NBOMe, underscoring the dangers associated with small doses of these substances (Yoshida et al., 2015).
- Another research focused on developing a high-performance liquid chromatography method for detecting 25B-NBOMe in serum and urine, highlighting the importance of reliable analytical techniques in toxicology (Poklis et al., 2014).
2. Organic Chemistry and Synthesis
- Research in organic chemistry has explored the benzylation of alcohols and phenols using N-(4-methoxybenzyl)-o-benzenedisulfonimide, demonstrating efficient methods for synthesizing 4-methoxybenzyl ethers (Carlsen, 1998).
- Studies on the photocatalytic oxidation of benzyl alcohol and its derivatives, such as 4-methoxybenzyl alcohol, have shown high conversion and selectivity on titanium dioxide photocatalysts (Higashimoto et al., 2009).
3. Pharmacology and Drug Design
- In pharmacology, research on N-benzylphenethylamine derivatives has focused on their high potency as agonists at 5-HT2A receptors, a characteristic consistent with hallucinogenic activity. This is crucial for understanding the biochemical pharmacology of these substances (Eshleman et al., 2018).
- Another study synthesized novel methoxybenzyl-containing quaternary ammonium surfactants, demonstrating their higher surface activity and aggregation behavior in aqueous solutions, which could have applications in various industries (Zhao et al., 2014).
properties
IUPAC Name |
N-benzyl-N'-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-9-5-8-14(10-15)12-19-17(21)16(20)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVDSRUHNVLMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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